

^1H NMR and ^{13}C NMR spectral analysis of 2-Bromo-4-methylpyrimidine

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Compound of Interest

Compound Name: 2-Bromo-4-methylpyrimidine

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A Comparative Spectroscopic Guide to 2-Bromo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **2-Bromo-4-methylpyrimidine**. Due to the limited availability of public experimental spectra for this specific compound, this report presents predicted NMR data alongside a comparative analysis with structurally related pyrimidine and pyridine derivatives. This guide is intended to serve as a valuable resource for the characterization and identification of **2-Bromo-4-methylpyrimidine** in a laboratory setting.

^1H and ^{13}C NMR Spectral Data

The following table summarizes the predicted ^1H and ^{13}C NMR spectral data for **2-Bromo-4-methylpyrimidine**. For comparative purposes, experimental data for 2-chloro-4-methylpyrimidine, 4-methylpyrimidine, and 2-bromopyrimidine are also provided. The data is presented with chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).

Table 1: Comparison of ^1H and ^{13}C NMR Spectral Data

Compound	Nucleus	Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Bromo-4-methylpyrimidine	^1H	H-5	~7.20	d	~5.0
H-6	~8.50	d	~5.0		
-CH ₃	~2.50	s	-		
^{13}C	C-2	~160	-	-	
C-4	~168	-	-		
C-5	~120	-	-		
C-6	~158	-	-		
-CH ₃	~24	-	-		
2-Chloro-4-methylpyrimidine[1]	^1H	H-5	7.44	d	4.9
H-6	8.59	d	4.9		
-CH ₃	3.29	s	-		
4-Methylpyrimidine[2][3]	^1H	H-2	~9.1	s	-
H-5	~7.2	d	~5.0		
H-6	~8.6	d	~5.0		
-CH ₃	~2.6	s	-		
^{13}C	C-2	~159	-	-	
C-4	~167	-	-		
C-5	~122	-	-		

C-6	~157	-	-		
-CH ₃	~24	-	-		
2-Bromopyrimidine[4]	¹ H	H-4/6	~8.8	d	~4.8
H-5	~7.4	t	~4.8		

Note: The spectral data for **2-Bromo-4-methylpyrimidine** is predicted and should be confirmed with experimental data.

Experimental Protocols

The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for pyrimidine derivatives.

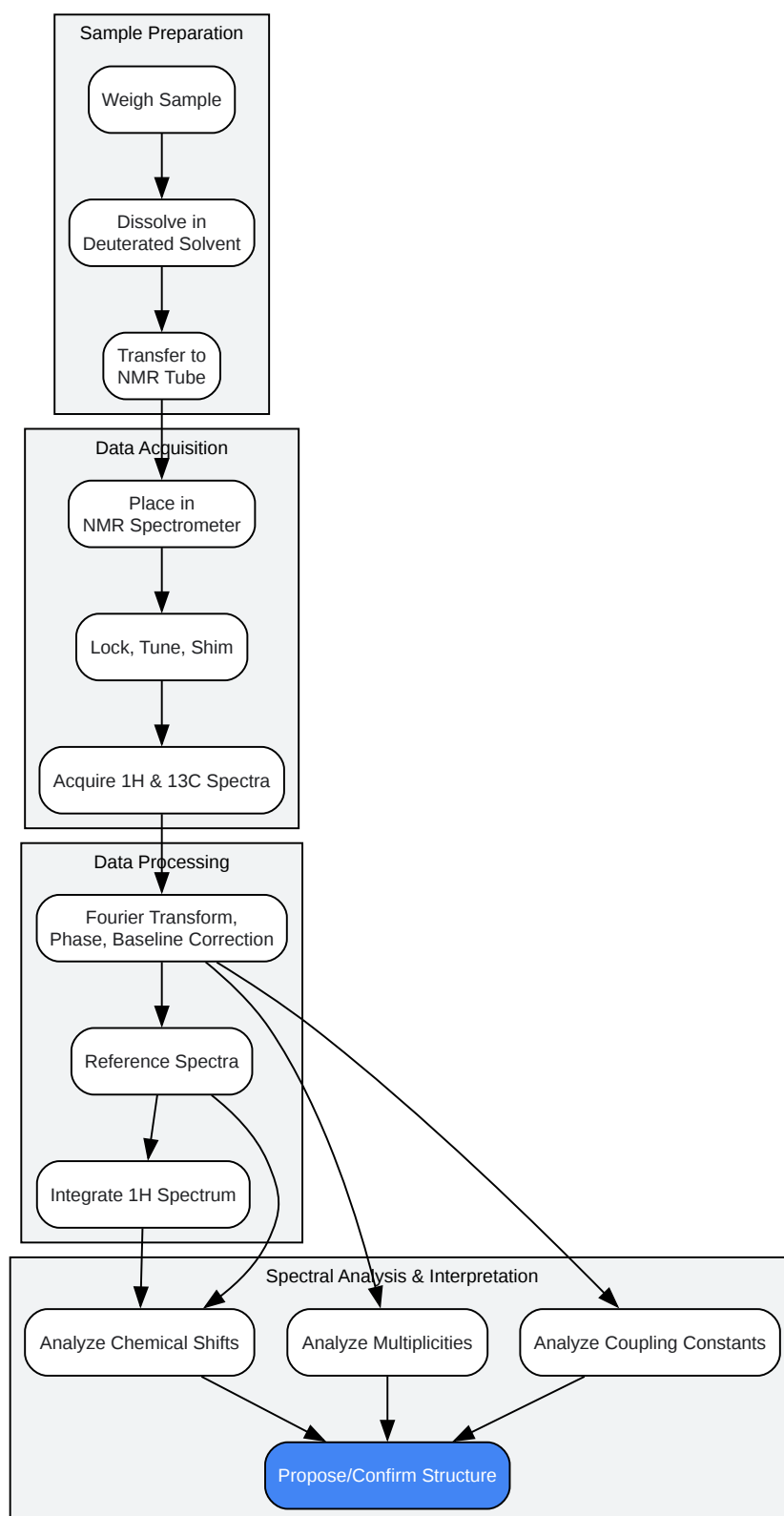
Table 2: Experimental Protocol for NMR Spectroscopy

Step	Procedure	Details
1. Sample Preparation	Weighing	Accurately weigh 5-10 mg of the sample for ^1H NMR and 20-30 mg for ^{13}C NMR.
Dissolution	Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).	
Transfer	Transfer the solution into a clean, dry 5 mm NMR tube.	
2. Spectrometer Setup	Instrument	Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
Locking	Lock the spectrometer on the deuterium signal of the solvent.	
Shimming	Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.	
3. ^1H NMR Acquisition	Pulse Program	Use a standard one-pulse sequence.
Spectral Width	Set a spectral width of approximately 12-15 ppm.	
Number of Scans	Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.	
Relaxation Delay	Use a relaxation delay of 1-2 seconds between scans.	
4. ^{13}C NMR Acquisition	Pulse Program	Use a proton-decoupled pulse sequence.

Spectral Width	Set a spectral width of approximately 200-220 ppm.	
Number of Scans	Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .	
Relaxation Delay	Use a relaxation delay of 2-5 seconds.	
5. Data Processing	Referencing	Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Phasing	Manually or automatically phase the spectra to obtain pure absorption lineshapes.	
Baseline Correction	Apply a baseline correction to ensure a flat baseline.	
Integration	Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.	

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.



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